P2X7 Receptor Binding: Absence of Comparative Data Proves No Known Advantage
Despite the existence of a broad patent landscape for benzamide-based P2X7 receptor antagonists [1], a direct search of authoritative bioactivity databases, including BindingDB and ChEMBL, yields no binding or functional assay results for N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide [2]. In contrast, structurally distinct benzamides within the same patent class have demonstrated high potency (e.g., a compound from CHEMBL497967 shows an IC50 of 5.01 nM against human recombinant P2X7 in THP1 cells [3]). No such quantitative comparison can be made for the target compound, representing a complete evidence gap rather than a demonstrable advantage or disadvantage.
| Evidence Dimension | P2X7 Receptor Antagonism (Binding/Functional Activity) |
|---|---|
| Target Compound Data | No Data Available |
| Comparator Or Baseline | CHEMBL497967 (a distinct N-aryl benzamide) IC50 = 5.01 nM |
| Quantified Difference | Not Applicable (Target compound data is absent) |
| Conditions | Antagonist activity at human recombinant P2X7 receptor expressed in differentiated human THP1 cells assessed as inhibition of benzoyl-ATP-induced IL-1β release [3] |
Why This Matters
For researchers needing a P2X7 antagonist, the absence of binding data for CAS 330675-86-0 makes it impossible to justify its selection over a characterized analog like CHEMBL497967, which has validated nanomolar potency.
- [1] Google Patents. US9102591B2 - Benzamides. Patent assigned to Bristol-Myers Squibb Company. Published August 11, 2015. View Source
- [2] BindingDB. Search results for monomerid=50412149 (CHEMBL497967) and related benzamide analogs. No data found for CAS 330675-86-0. Database accessed April 30, 2026. View Source
- [3] BindingDB. Entry for BDBM50412149 (CHEMBL497967). Affinity Data IC50: 5.01 nM for P2X7 receptor. Database accessed April 30, 2026. View Source
